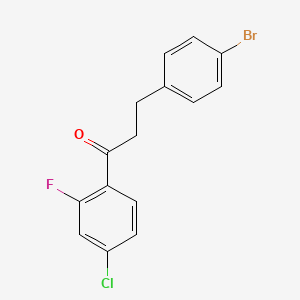

3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one

Description

3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one is a halogenated aryl ketone with a propan-1-one backbone substituted at positions 1 and 2. The 4-chloro-2-fluorophenyl group at position 1 introduces steric and electronic effects due to the chlorine and fluorine atoms, while the 4-bromophenyl group at position 3 contributes additional electron-withdrawing character.

Properties

IUPAC Name |

3-(4-bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWCNSWCDNNGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a non-polar solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the ketone group may be converted to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction of the ketone group to an alcohol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propanoic acid.

Reduction: 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares key structural analogs, focusing on substituents, synthesis yields, and spectral characteristics:

Key Observations:

- Substituent Effects :

- The electron-withdrawing nature of 4-bromophenyl and 4-chloro-2-fluorophenyl groups in the target compound likely enhances its electrophilicity compared to analogs with electron-donating groups (e.g., methoxy in CAS 898775-10-5 ).

- Steric hindrance from the 2-fluoro substituent in the target compound may reduce reactivity in nucleophilic additions compared to unsubstituted analogs .

- Synthetic Yields :

Spectral and Analytical Comparisons

- ¹H NMR :

- Compounds with methylene groups adjacent to ketones (e.g., 3h ) show characteristic δ 1.32–4.84 ppm signals, consistent with the target compound’s expected propan-1-one backbone.

- Aromatic protons in halogenated analogs (e.g., 4-chloro-2-fluorophenyl) are typically deshielded, appearing at δ 7.2–8.0 ppm depending on substituent positions .

- IR Spectroscopy: The carbonyl (C=O) stretch in halogenated propanones is observed at 1680–1720 cm⁻¹, slightly shifted compared to non-halogenated analogs due to inductive effects .

Biological Activity

3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one is an organic compound classified as an aryl ketone. It features a propanone backbone with halogenated aromatic groups, specifically a 4-bromophenyl and a 4-chloro-2-fluorophenyl substituent. These structural characteristics suggest potential biological activities, although specific research on this compound remains limited.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 335.62 g/mol. The presence of bromine, chlorine, and fluorine atoms on the aromatic rings may significantly influence its chemical reactivity and biological properties.

Potential Biological Activities

While direct studies on the biological activity of this specific compound are sparse, related compounds with similar structures have demonstrated various pharmacological effects:

- Antimicrobial Activity : Compounds with halogen substitutions often exhibit antimicrobial properties. For instance, derivatives of chalcones have been documented to possess antibacterial, antifungal, and anticancer activities .

- Anti-inflammatory Effects : Similar aryl ketones have shown anti-inflammatory properties in various studies, suggesting that this compound may also have such effects due to its structural characteristics .

- Anticancer Properties : Some studies indicate that halogenated compounds can inhibit cancer cell proliferation and induce apoptosis in tumor cells. This is often attributed to their ability to interact with cellular pathways involved in growth regulation .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes key features of comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4'-Bromo-3-(4-chlorophenyl)propiophenone | Bromine and chlorine on phenyl rings | Intermediate in organic synthesis |

| 1-(4-Bromo-2-fluorophenyl)propan-1-one | Bromine and fluorine substitutions | High lipophilicity; potential drug candidate |

| 1-(4-Chloro-2-fluorophenyl)propan-1-one | Chlorine and fluorine substitutions | Different halogenation pattern |

The unique arrangement of bromine, chlorine, and fluorine in this compound may confer distinct chemical reactivity compared to these similar compounds.

Currently, there is no detailed information available regarding the specific mechanism of action for this compound. However, the presence of halogen substituents typically influences binding affinity and selectivity for various biological targets. The interactions can lead to alterations in enzyme activity or receptor modulation, which are common pathways for pharmacological effects.

Case Studies

While direct case studies on this specific compound are lacking, research on related aryl ketones has provided insights into their biological activities:

- Antimicrobial Studies : A study evaluated several pyrazole derivatives that showed significant antimicrobial activity against pathogens like Staphylococcus aureus. These compounds demonstrated low MIC values (minimum inhibitory concentration), indicating strong efficacy against bacterial strains .

- Chalcone Derivatives : Research has highlighted that chalcone derivatives exhibit potent antibacterial and anticancer activities. For example, certain chalcones have been shown to enhance the effectiveness of traditional antibiotics like ciprofloxacin against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.